2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
CAS No.: 1207007-88-2
Cat. No.: VC6493590
Molecular Formula: C17H14N6OS2
Molecular Weight: 382.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207007-88-2 |
|---|---|
| Molecular Formula | C17H14N6OS2 |
| Molecular Weight | 382.46 |
| IUPAC Name | 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C17H14N6OS2/c24-15(19-10-12-4-3-9-25-12)11-26-16-7-6-14-20-21-17(23(14)22-16)13-5-1-2-8-18-13/h1-9H,10-11H2,(H,19,24) |
| Standard InChI Key | HYRYWSGIOVIRGD-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CS4 |
Introduction
The compound 2-((3-(pyridin-2-yl)- triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a complex heterocyclic molecule that combines elements of pyridine, triazole, pyridazine, and thiophene. Despite the lack of specific literature directly referencing this compound, its structure suggests potential biological activities due to the presence of these heterocyclic rings, which are commonly found in pharmacologically active compounds.
Structural Analysis
The compound consists of a triazolo[4,3-b]pyridazin-6-yl core, substituted with a pyridin-2-yl group and linked via a thio group to an N-(thiophen-2-ylmethyl)acetamide moiety. This combination of rings and functional groups can contribute to its potential biological properties, such as antimicrobial or anti-inflammatory activities, which are often associated with similar heterocyclic compounds.
Synthesis Approach
While specific synthesis details for this compound are not available, similar compounds are typically synthesized through multi-step reactions involving the formation of the triazole and pyridazine rings, followed by substitution reactions to introduce the pyridin-2-yl and thiophen-2-ylmethyl groups. Common reagents include hydrazine derivatives, carbon disulfide, and various amines.
Potential Biological Activities
Heterocyclic compounds like 2-((3-(pyridin-2-yl)- triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiophen-2-ylmethyl)acetamide often exhibit a range of biological activities:
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Antimicrobial Activity: Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
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Anti-inflammatory Activity: The presence of thiadiazole and pyrazole moieties in related compounds suggests potential anti-inflammatory properties, such as inhibition of enzymes like 5-lipoxygenase .
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Antimalarial Activity: Triazolo-pyridine derivatives have been explored for their antimalarial potential, indicating that similar compounds could have activity against Plasmodium falciparum .
Spectroscopic Characterization
Characterization of such compounds typically involves spectroscopic techniques like 1H NMR, 13C NMR, FT-IR, and LC-MS to confirm the structure and purity of the synthesized compound.
Data Table: Potential Biological Activities of Similar Compounds
| Compound Type | Potential Biological Activity |
|---|---|
| Triazole Derivatives | Antimicrobial, Anti-inflammatory |
| Pyridazine Derivatives | Antimicrobial, Antiviral |
| Thiophene Derivatives | Anti-inflammatory, Antimicrobial |
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